molecular formula C14H13ClN4O B7596119 7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one

7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one

Cat. No. B7596119
M. Wt: 288.73 g/mol
InChI Key: BGKUFKCOKBFSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been investigated for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one selectively inhibits JAK3, which is a member of the Janus kinase family of enzymes. JAK3 is involved in the signaling pathways of cytokines and growth factors, which are important for the regulation of immune cell activity. By inhibiting JAK3, this compound can reduce the activity of immune cells, which are responsible for the inflammation and tissue damage associated with autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the immune system. By inhibiting JAK3, it can reduce the activity of immune cells, including T cells, B cells, and natural killer cells. This can lead to a reduction in inflammation and tissue damage in autoimmune diseases. This compound has also been shown to have effects on other physiological processes, including hematopoiesis and bone metabolism.

Advantages and Limitations for Lab Experiments

7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one has several advantages for lab experiments. It is a selective inhibitor of JAK3, which allows for the specific targeting of immune cells involved in autoimmune diseases. It has also been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for clinical use. However, this compound also has some limitations for lab experiments. It can be difficult to synthesize and purify, which can limit its availability for research purposes. Additionally, its effects on other physiological processes can make it difficult to isolate its specific effects on the immune system.

Future Directions

There are several future directions for research on 7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one. One area of interest is the development of more selective JAK3 inhibitors that can target specific immune cells involved in autoimmune diseases. Another area of interest is the investigation of the long-term effects of this compound on the immune system and other physiological processes. Finally, there is a need for further clinical trials to determine the safety and efficacy of this compound in the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of 7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one involves a multi-step process that begins with the reaction of 2-chloro-3-nitropyridine with 4,5-dimethylimidazole to form the intermediate 2-(4,5-dimethylimidazol-1-yl)pyridine-3-nitro. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The amine is then reacted with 2-chloro-4,6-dimethoxypyrimidine to form the final product, this compound.

Scientific Research Applications

7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in autoimmune diseases. It has been shown to be a potent inhibitor of JAK3, which plays a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAK3, this compound can reduce the activity of immune cells, which are responsible for the inflammation and tissue damage associated with autoimmune diseases.

properties

IUPAC Name

7-chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c1-9-10(2)18(8-16-9)7-12-5-14(20)19-6-11(15)3-4-13(19)17-12/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKUFKCOKBFSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)CC2=CC(=O)N3C=C(C=CC3=N2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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